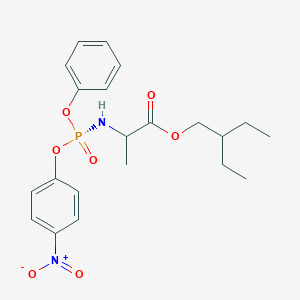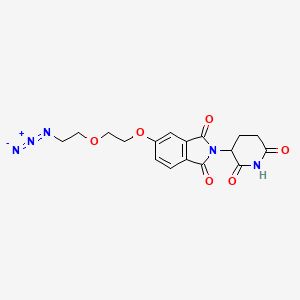
Thalidomide-5'-O-PEG1-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG1-C2-azide: is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is modified with a polyethylene glycol (PEG) linker and an azide functional group, making it a versatile molecule for various scientific applications, particularly in the field of targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG1-C2-azide typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) linker to form Thalidomide-5’-O-PEG1.
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG1-C2-azide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Thalidomide-5’-O-PEG1-C2-azide can undergo nucleophilic substitution reactions, particularly with alkyne-containing molecules, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Amine Derivatives: Formed through reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thalidomide-5’-O-PEG1-C2-azide is used in click chemistry for the synthesis of complex molecules. Its azide group allows for easy conjugation with alkyne-containing molecules, facilitating the creation of diverse chemical libraries.
Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It serves as a building block for proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation.
Medicine: Thalidomide-5’-O-PEG1-C2-azide has potential applications in drug development, particularly in the design of targeted therapies for cancer and other diseases. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility and reactivity make it an important component in the synthesis of complex drug molecules.
Wirkmechanismus
Thalidomide-5’-O-PEG1-C2-azide exerts its effects primarily through the recruitment of the cereblon protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of the compound to various ligands, enhancing its ability to target specific proteins.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-4’-ether-PEG1-azide: Similar in structure but with an ether linkage instead of a direct attachment to the PEG linker.
Lenalidomide-5’-Linker-Azide: A derivative of lenalidomide with similar functional groups.
Pomalidomide-Linker-Alcohol: Another derivative with a different functional group at the end of the linker.
Uniqueness: Thalidomide-5’-O-PEG1-C2-azide is unique due to its specific combination of thalidomide, PEG linker, and azide group. This combination provides a balance of stability, reactivity, and specificity, making it a versatile tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H17N5O6 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
5-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-5-6-27-7-8-28-10-1-2-11-12(9-10)17(26)22(16(11)25)13-3-4-14(23)20-15(13)24/h1-2,9,13H,3-8H2,(H,20,23,24) |
InChI-Schlüssel |
NKCUDNOROXKFDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


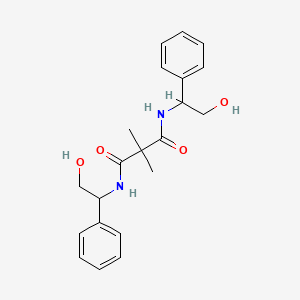
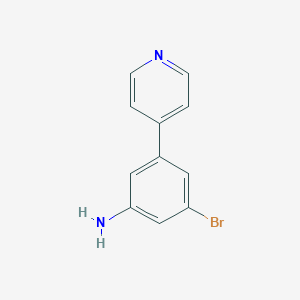
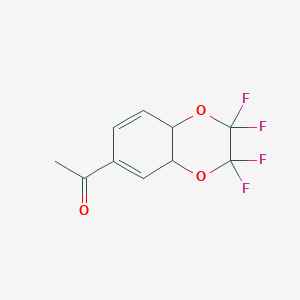

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
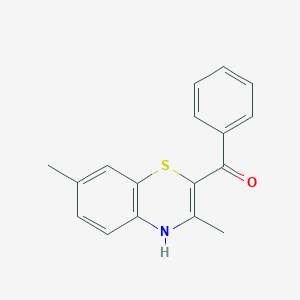
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
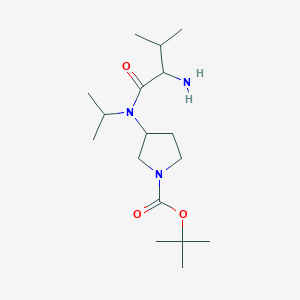
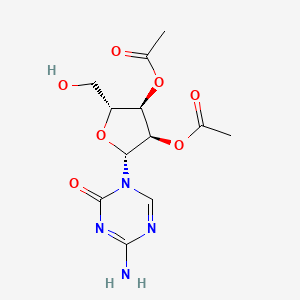

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
